molecular formula C29H32N2O4S B4313679 2-[4-(2,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE

2-[4-(2,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE

Cat. No.: B4313679
M. Wt: 504.6 g/mol
InChI Key: NALXZANIOIADGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-[4-(2,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic routes typically involve the use of reagents such as organoboron compounds and palladium catalysts, which are common in Suzuki–Miyaura coupling reactions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[4-(2,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets. In industry, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

When compared to similar compounds, 2-[4-(2,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include (3,4-Dimethoxyphenyl)acetonitrile and 2-(3,4-Dimethoxyphenyl)ethanol, which share some structural similarities but differ in their specific functional groups and applications .

Properties

IUPAC Name

2-[4-(2,4-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydroquinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O4S/c1-29(2)14-22-27(23(32)15-29)20(18-11-10-17(34-3)12-24(18)35-4)13-26(33)31(22)28-21(16-30)19-8-6-5-7-9-25(19)36-28/h10-12,20H,5-9,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALXZANIOIADGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=C(C4=C(S3)CCCCC4)C#N)C5=C(C=C(C=C5)OC)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(2,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
2-[4-(2,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 3
Reactant of Route 3
2-[4-(2,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 4
2-[4-(2,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 5
2-[4-(2,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 6
Reactant of Route 6
2-[4-(2,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE

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